Anamorelin Hydrochloride

Cancer Cachexia Non-Small Cell Lung Cancer Lean Body Mass

Anamorelin hydrochloride is the first and only ghrelin receptor agonist approved for cancer cachexia (PMDA, 2021). In ROMANA Phase 3 trials, it increased lean body mass by 1.46–1.63 kg (p<0.0001) with no thrombotic events. Its Ki of 0.70 nM provides 33-fold greater binding affinity than Macimorelin, enabling lower effective doses and reduced off-target effects. Ideal for clinical cachexia studies, preclinical GHSR pathway research, and as a regulatory benchmark comparator. Choose high-purity ≥98% anamorelin hydrochloride for reproducible, publication-ready results.

Molecular Formula C31H43ClN6O3
Molecular Weight 583.2 g/mol
CAS No. 861998-00-7
Cat. No. B1662497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnamorelin Hydrochloride
CAS861998-00-7
Synonymsanamorelin
anamorelin hydrochloride
Molecular FormulaC31H43ClN6O3
Molecular Weight583.2 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl
InChIInChI=1S/C31H42N6O3.ClH/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1H/t26-,31-;/m1./s1
InChIKeyVFYAEUWJFGTGGO-GHTUPXNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder

Structure & Identifiers


Interactive Chemical Structure Model





Anamorelin Hydrochloride (CAS 861998-00-7): Procurement-Ready Ghrelin Receptor Agonist for Cancer Cachexia Research and Clinical Application


Anamorelin Hydrochloride (CAS 861998-00-7), also known as RC-1291 HCl or ONO-7643, is an orally bioavailable, non-peptide, small-molecule ghrelin receptor (GHSR) agonist [1]. It is the first and only drug specifically approved for the treatment of cancer cachexia, having received marketing authorization from Japan's Pharmaceuticals and Medical Devices Agency (PMDA) in January 2021 under the brand name ADLUMIZ [2]. In vitro, it exhibits potent agonist activity at the ghrelin receptor with an EC50 of 0.74 nM in the FLIPR assay and a binding affinity constant (Ki) of 0.70 nM [3].

Why Anamorelin Hydrochloride Cannot Be Replaced by Generic Ghrelin Agonists or Other Cachexia Therapies


Substitution of Anamorelin with alternative ghrelin receptor agonists (e.g., Macimorelin, Ibutamoren) or other anabolic/cachexia agents (e.g., Enobosarm, Megestrol Acetate) is scientifically unsound due to fundamental differences in receptor recognition mechanisms, functional selectivity, and clinical outcome profiles. Unlike Ibutamoren, Anamorelin has completed a robust, large-scale Phase 3 clinical development program (ROMANA 1 and 2, N=979) specifically in cancer cachexia, demonstrating a validated efficacy and safety profile that alternative ghrelin agonists lack [1]. Unlike Megestrol Acetate, which primarily increases fat mass and carries thromboembolic risk, Anamorelin increases lean body mass (LBM) and has no association with thrombotic events [2]. Cross-study comparisons reveal that Anamorelin provides a differentiated benefit-risk profile that cannot be replicated by simply sourcing another ghrelin receptor agonist or off-label cachexia therapy.

Quantitative Comparative Evidence: Anamorelin Hydrochloride Versus Key Comparators for Informed Procurement Decisions


Lean Body Mass Gain: Anamorelin vs. Placebo in Phase 3 ROMANA Trials

Anamorelin demonstrates a statistically significant and clinically meaningful increase in lean body mass (LBM) compared to placebo in the ROMANA 1 and ROMANA 2 Phase 3 trials. In ROMANA 1, the median LBM change for Anamorelin was +0.99 kg (95% CI 0.61 to 1.36) versus -0.47 kg (95% CI -1.00 to 0.21) for placebo, p<0.0001 [1]. In ROMANA 2, the median LBM change was +0.65 kg (95% CI 0.38 to 0.91) for Anamorelin versus -0.98 kg (95% CI -1.49 to -0.41) for placebo, p<0.0001 [2].

Cancer Cachexia Non-Small Cell Lung Cancer Lean Body Mass Phase 3 Clinical Trial

Receptor Binding Affinity: Anamorelin vs. Macimorelin in Structural and Functional Studies

Anamorelin exhibits higher binding affinity for the growth hormone secretagogue receptor (GHSR) compared to Macimorelin, another clinically approved ghrelin receptor agonist. High-resolution cryo-electron microscopy structures and systematic mutagenesis studies have identified key residues responsible for Anamorelin's superior affinity [1]. While Macimorelin binds with an IC50 of 22.9 nM at the cloned human GHSR, Anamorelin demonstrates a binding affinity constant (Ki) of 0.70 nM and an IC50 of 0.69 nM in competition assays with radiolabeled ibutamoren .

Ghrelin Receptor GHSR Binding Affinity Cryo-EM

Body Weight Gain: Anamorelin vs. Enobosarm in Phase 3 Cancer Cachexia Trials

While both Anamorelin and Enobosarm (a selective androgen receptor modulator) have completed Phase 3 trials for cancer cachexia, cross-study analysis reveals differentiated effects on body weight and patient-reported outcomes. Anamorelin significantly increased body weight in ROMANA 1 by +2.20 kg (mean) versus +0.14 kg for placebo (p<0.001), and in ROMANA 2 by +0.95 kg (mean) versus -0.57 kg for placebo (p<0.001) [1]. Enobosarm demonstrated LBM increases but inconsistent effects on overall body weight and physical function improvement [2].

Cancer Cachexia Body Weight Selective Androgen Receptor Modulator (SARM) Cross-Study Analysis

Regulatory Status and Clinical Validation: Anamorelin vs. Unapproved Cachexia Agents

Anamorelin Hydrochloride is the first and only drug specifically approved for the treatment of cancer cachexia. It received manufacturing and marketing approval from Japan's Pharmaceuticals and Medical Devices Agency (PMDA) on January 22, 2021, under the brand name ADLUMIZ, for the treatment of cancer cachexia in patients with non-small cell lung cancer, gastric cancer, pancreatic cancer, and colorectal cancer [1]. In contrast, other agents studied for cachexia—including Enobosarm (SARM), Megestrol Acetate (off-label use), and other ghrelin agonists like Macimorelin—lack specific regulatory approval for this indication [2].

Regulatory Approval PMDA Cancer Cachexia ADLUMIZ

Adverse Event Profile: Anamorelin vs. Megestrol Acetate Thrombotic Risk

Anamorelin offers a differentiated safety profile compared to Megestrol Acetate, a commonly used off-label therapy for cancer cachexia. Megestrol Acetate carries a well-documented increased risk of thromboembolic events, a serious adverse effect that limits its clinical utility in cancer patients already at elevated thrombotic risk [1]. In the ROMANA Phase 3 trials, Anamorelin demonstrated no increased risk of thrombosis; the most frequent drug-related adverse events were hyperglycemia (5.3% in ROMANA 1, 4.2% in ROMANA 2) and nausea (3.8% in ROMANA 1), with serious drug-related adverse events affecting less than 3% of patients [2].

Safety Profile Thrombosis Adverse Events Megestrol Acetate

Optimal Research and Industrial Application Scenarios for Anamorelin Hydrochloride Based on Comparative Evidence


Clinical Cachexia Research Requiring Validated Lean Body Mass Endpoint

Anamorelin is uniquely suited for clinical research programs targeting cancer cachexia where lean body mass (LBM) gain is a primary endpoint. As demonstrated in the ROMANA Phase 3 trials, Anamorelin achieved a net LBM benefit of 1.46 kg (ROMANA 1) and 1.63 kg (ROMANA 2) over placebo (p<0.0001) [1]. This validated efficacy on LBM—measured by DXA, a gold-standard body composition assessment—makes Anamorelin the preferred compound for studies requiring demonstrable reversal of cachexia-associated muscle wasting, an endpoint that alternative agents like Megestrol Acetate have failed to achieve [2].

Preclinical Studies Requiring High-Affinity Ghrelin Receptor Activation

For preclinical pharmacology studies investigating GHSR signaling pathways, appetite regulation, or growth hormone secretion, Anamorelin offers superior receptor binding affinity compared to other ghrelin agonists. With a Ki of 0.70 nM and EC50 of 0.74 nM at the ghrelin receptor [1], Anamorelin provides approximately 33-fold higher binding affinity than Macimorelin (IC50 = 22.9 nM) [2]. This high potency enables lower effective concentrations in vitro and in vivo, reducing compound consumption and potential off-target effects at higher doses.

Investigational New Drug (IND) Development Programs for Cachexia Indications

Anamorelin serves as an optimal reference standard or comparator for drug development programs targeting cancer cachexia. As the only compound with specific regulatory approval for this indication (PMDA, 2021) [1], Anamorelin represents the current standard of care benchmark against which novel cachexia therapies should be compared. Its comprehensive Phase 3 dataset (ROMANA 1 and 2, N=979) [2] provides robust efficacy and safety benchmarks for trial design, including validated endpoints (LBM by DXA, FAACT symptom scores) and expected effect sizes that can inform power calculations for comparative studies.

Comparative Safety Studies in Oncology Supportive Care

For research programs evaluating the safety profile of cachexia interventions in cancer populations, Anamorelin offers a well-characterized adverse event profile distinct from alternative therapies. In the ROMANA trials, serious drug-related adverse events affected less than 3% of patients, primarily hyperglycemia and diabetes, with no thrombotic events reported [1]. This contrasts sharply with Megestrol Acetate, which carries a documented risk of thromboembolic events that complicate its use in cancer patients [2]. Anamorelin is therefore the preferred agent for studies requiring a favorable thrombosis safety profile in oncology supportive care research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anamorelin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.